REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([NH2:11])=[CH:6][CH:5]=2.N([O-])=O.[Na+].[N-:16]=[N+:17]=[N-].[Na+]>CC(O)=O.O>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([N:11]=[N+:16]=[N-:17])=[CH:6][CH:5]=2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an oven dried
|
Type
|
CUSTOM
|
Details
|
was placed at 0° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with CH2Cl2 (40 mL each)
|
Type
|
WASH
|
Details
|
The extracts were washed with sodium bicarbonate and brine (100 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica flash chromatography (100% CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |